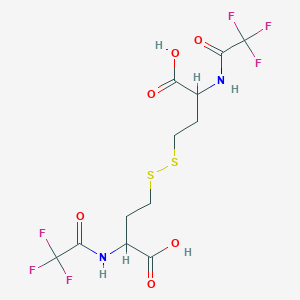
4,4'-Dithiobis-2-(trifluoracetyl)aminobutansure
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of butanoic acid moieties linked by a dithiobis group, with trifluoroacetyl amino substituents. It is used in various scientific research applications due to its distinctive reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) typically involves multiple steps, starting with the preparation of the butanoic acid derivatives. The dithiobis linkage is introduced through a disulfide bond formation reaction, often using thiol-containing precursors. The trifluoroacetyl amino groups are then added via acylation reactions using trifluoroacetic anhydride or similar reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .
化学反应分析
Types of Reactions
Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: Reduction of the disulfide bond to thiols.
Substitution: Nucleophilic substitution reactions at the trifluoroacetyl amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Employed in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) involves its interaction with molecular targets such as enzymes and proteins. The compound can modify the thiol groups in proteins, leading to changes in their activity and function. This modification can affect various cellular pathways, including those involved in oxidative stress response and signal transduction .
相似化合物的比较
Similar Compounds
Homocystine: Similar in structure with a disulfide linkage but lacks the trifluoroacetyl amino groups.
Cystathionine: Contains a thioether linkage instead of a disulfide bond.
L-Homocysteine: A simpler analog with a single thiol group.
Uniqueness
Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is unique due to the presence of trifluoroacetyl amino groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
生物活性
Chemical Structure
4,4'-Dithiobis-2-(trifluoracetyl)aminobutansure features two dithiocarbonyl groups that can interact with biological macromolecules. Its structure allows for potential reactivity with thiols and amines, which is significant in biological systems.
Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H8F6N2O2S2 |
| Molecular Weight | 350.38 g/mol |
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit various enzymes by forming covalent bonds with active site residues, particularly cysteine residues.
- Cell Cycle Regulation : By inhibiting cyclin-dependent kinases (CDKs), it may induce cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Compounds with dithiobis structures may influence oxidative stress pathways by modulating ROS levels.
In Vitro Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values in the micromolar range, indicating significant cytotoxicity.
Case Studies
A notable case study involved the use of this compound in combination with standard chemotherapeutics. The combination therapy led to enhanced apoptosis in resistant cancer cell lines compared to monotherapy.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has a moderate half-life, allowing for sustained activity in biological systems. The absorption and distribution profiles suggest potential for oral bioavailability.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Mechanism of Action | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Enzyme inhibition, ROS modulation | 15 | |
| Dithiothreitol | Reducing agent, thiol donor | 20 | |
| Thioacetamide | Hepatotoxicity via metabolic activation | 25 |
属性
CAS 编号 |
105996-54-1 |
|---|---|
分子式 |
C12H14F6N2O6S2 |
分子量 |
460.4 g/mol |
IUPAC 名称 |
(2S)-4-[[(3S)-3-carboxy-3-[(2,2,2-trifluoroacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C12H14F6N2O6S2/c13-11(14,15)9(25)19-5(7(21)22)1-3-27-28-4-2-6(8(23)24)20-10(26)12(16,17)18/h5-6H,1-4H2,(H,19,25)(H,20,26)(H,21,22)(H,23,24)/t5-,6-/m0/s1 |
InChI 键 |
YAJJPBDKGWHGFJ-WDSKDSINSA-N |
SMILES |
C(CSSCCC(C(=O)O)NC(=O)C(F)(F)F)C(C(=O)O)NC(=O)C(F)(F)F |
手性 SMILES |
C(CSSCC[C@@H](C(=O)O)NC(=O)C(F)(F)F)[C@@H](C(=O)O)NC(=O)C(F)(F)F |
规范 SMILES |
C(CSSCCC(C(=O)O)NC(=O)C(F)(F)F)C(C(=O)O)NC(=O)C(F)(F)F |
Key on ui other cas no. |
105996-54-1 |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















